molecular formula C20H32O3 B12430575 (+/-)11-HETE-d8

(+/-)11-HETE-d8

Cat. No.: B12430575
M. Wt: 328.5 g/mol
InChI Key: GCZRCCHPLVMMJE-HSABKICUSA-N
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Description

(+/-)11-HETE-d8 is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

(+/-)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid is synthesized through the deuteration of 11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid. The process involves the incorporation of deuterium atoms into the hydroxy-eicosatetraenoic acid molecule. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of (+/-)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .

Chemical Reactions Analysis

Types of Reactions

(+/-)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s role in analytical chemistry and research .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (+/-)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid can yield various oxidized derivatives, while reduction can produce corresponding reduced forms .

Scientific Research Applications

(+/-)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid has a wide range of scientific research applications:

    Chemistry: Used as an internal standard in analytical techniques like GC-MS and LC-MS for the quantification of 11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid[][1].

    Biology: Employed in studies investigating the metabolism and biological effects of eicosanoids, particularly in lipid biochemistry[][1].

    Medicine: Utilized in research on the role of eicosanoids in various physiological and pathological processes, including inflammation and cardiovascular diseases[][1].

    Industry: Applied in the development and quality control of pharmaceuticals and other products involving eicosanoids[][1].

Mechanism of Action

The mechanism of action of (+/-)11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid involves its role as a stable isotope-labeled analog. It serves as an internal standard, allowing for accurate quantification of 11-Hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid in various samples. The deuterium atoms in the compound provide a distinct mass difference, enabling precise differentiation and measurement using mass spectrometry techniques .

Comparison with Similar Compounds

Similar Compounds

    (+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid: Another deuterium-labeled eicosanoid used as an internal standard in analytical applications[][1].

    (+/-)5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid: A similar compound used for quantification of 5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid[][1].

Properties

Molecular Formula

C20H32O3

Molecular Weight

328.5 g/mol

IUPAC Name

(5Z,8Z,12E,14Z)-5,6,8,9,11,12,14,15-octadeuterio-11-hydroxyicosa-5,8,12,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/i6D,7D,9D,10D,11D,14D,16D,19D

InChI Key

GCZRCCHPLVMMJE-HSABKICUSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/C=C(\[2H])/C([2H])(C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])O)/CCCCC

Canonical SMILES

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O

Origin of Product

United States

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